REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[OH2:18].[S:1]([Cl:2])([Cl:3])=[O:4].[c:5]1(-[c:11]2[n:12][o:13][c:14]([CH2:16][OH:17])[cH:15]2)[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[Cl:3][CH2:16][c:14]1[o:13][n:12][c:11](-[c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(-c2ccccc2)no1
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Name
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Type
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product
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Smiles
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ClCc1cc(-c2ccccc2)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |